An In-depth Technical Guide to 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
An In-depth Technical Guide to 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound belonging to the phthalimide class of molecules. This guide provides a comprehensive overview of its chemical properties, a likely synthesis protocol, and its role as a crucial intermediate in the development of biologically active molecules. While direct biological activity of this specific compound is not extensively documented, its core structure is a key component in a variety of derivatives exhibiting significant pharmacological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This document aims to serve as a technical resource for researchers utilizing this compound in synthetic chemistry and drug discovery.
Chemical Identity and Properties
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is a solid substance with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[1] Its chemical structure features a central isoindoline-1,3-dione ring system, N-substituted with an ethyl group, and a carboxylic acid group attached to the benzene ring.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| CAS Number | 137247-85-9 | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C11H9NO4/c1-2-12-9(13)7-4-3-6(11(15)16)5-8(7)10(12)14/h3-5H,2H2,1H3,(H,15,16) | [1] |
| SMILES | CCN1C(=O)c2ccc(cc2C1=O)C(O)=O |
Synonyms:
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2-ethyl-1,3-dioxoisoindole-5-carboxylic acid[1]
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2-ethyl-1,3-dioxo-5-isoindolinecarboxylic acid[1]
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N-ethylphthalimide-4-carboxylic acid
Safety Information
Based on available data, this compound is classified with the following hazards:
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GHS Pictograms: GHS07 (Exclamation mark)
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Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
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Precautionary Codes: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Synthesis Protocol
General Experimental Protocol: Synthesis of N-Substituted Phthalimides from Anhydrides
The synthesis is typically a two-step, one-pot reaction. First, the amine reacts with the anhydride to form an intermediate phthalamic acid. Then, upon heating, this intermediate undergoes cyclodehydration to form the imide.
Materials:
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Trimellitic anhydride
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Ethylamine (or ethylamine hydrochloride)
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Glacial acetic acid (as solvent and catalyst)[4] or another high-boiling point solvent like toluene.[5]
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Optional: A dehydrating agent such as p-toluenesulfonic acid if a lower boiling point solvent is used.[5]
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve trimellitic anhydride in a suitable solvent (e.g., glacial acetic acid).
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Add a molar equivalent of ethylamine to the solution. If using ethylamine hydrochloride, a base such as potassium acetate may be required.
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Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product may precipitate upon cooling. If so, it can be collected by filtration.
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If the product does not precipitate, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]
Caption: A generalized workflow for the synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid.
Role in Drug Discovery and Development
Extensive literature searches did not yield specific biological activity data for 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid itself. Its primary role appears to be that of a chemical intermediate or building block for the synthesis of more complex, biologically active molecules. The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous therapeutic agents.
Biological Activities of Isoindoline-1,3-dione Derivatives
Derivatives of the core isoindoline-1,3-dione structure have been shown to possess a wide range of biological activities, including:
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Anti-inflammatory and Analgesic Effects: Several N-substituted phthalimide derivatives have been investigated as non-steroidal analgesics and anti-inflammatory agents.[6][7]
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Anticonvulsant Activity: The isoindoline-1,3-dione moiety is a key feature in several compounds evaluated for their anticonvulsant properties in the management of epilepsy.[7][8]
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Enzyme Inhibition:
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Heparanase Inhibition: Certain derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. Some of these compounds exhibit anti-angiogenic effects.[9]
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Cholinesterase Inhibition: Derivatives of 1-H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[10]
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Other Activities: The isoindoline-1,3-dione scaffold is also found in molecules with hypolipidemic, antimicrobial, and antipsychotic activities.[6][7]
The carboxylic acid group on 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid provides a convenient handle for further chemical modifications, allowing for the attachment of various pharmacophores to the core structure, thereby enabling the exploration of a diverse chemical space in drug discovery programs.
Caption: The role of the core compound as a precursor to bioactive derivatives.
Conclusion
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is a valuable chemical intermediate with a straightforward synthetic route from readily available starting materials. While it does not appear to have significant intrinsic biological activity, its structural features, particularly the isoindoline-1,3-dione core and the reactive carboxylic acid group, make it an important building block in the synthesis of a wide array of pharmacologically active compounds. Researchers in drug discovery can utilize this molecule as a scaffold for the development of novel therapeutics targeting a range of diseases. Future research could focus on the synthesis and biological evaluation of novel derivatives of this compound to further explore its potential in medicinal chemistry.
References
- 1. 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid [cymitquimica.com]
- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
